![molecular formula C24H21ClFN5O2 B13679050 3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide](/img/structure/B13679050.png)
3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as a tyrosine kinase inhibitor, which makes it valuable in the treatment of certain types of cancer, particularly those overexpressing the HER2 protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with cellular proteins and its effects on cell signaling pathways.
Medicine: Primarily used in cancer research, particularly for targeting HER2-positive breast cancer cells.
Industry: Employed in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By binding to the ATP-binding site of these enzymes, it prevents the phosphorylation of key proteins, thereby disrupting the signaling cascade that leads to uncontrolled cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Lapatinib: Another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.
Erlotinib: Targets the epidermal growth factor receptor (EGFR) and is used in the treatment of non-small cell lung cancer.
Gefitinib: Also targets EGFR and is used in similar applications as erlotinib.
Uniqueness
3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide is unique due to its specific molecular structure, which allows it to selectively inhibit certain tyrosine kinases. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic efficacy .
Propiedades
Fórmula molecular |
C24H21ClFN5O2 |
|---|---|
Peso molecular |
465.9 g/mol |
Nombre IUPAC |
3-amino-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]propanamide |
InChI |
InChI=1S/C24H21ClFN5O2/c25-20-12-18(5-7-22(20)33-13-15-2-1-3-16(26)10-15)31-24-19-11-17(30-23(32)8-9-27)4-6-21(19)28-14-29-24/h1-7,10-12,14H,8-9,13,27H2,(H,30,32)(H,28,29,31) |
Clave InChI |
UKDBLLUTWQUIGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)NC(=O)CCN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


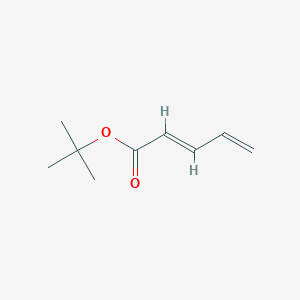

![6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13678977.png)

![2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate](/img/structure/B13679001.png)
![4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679006.png)
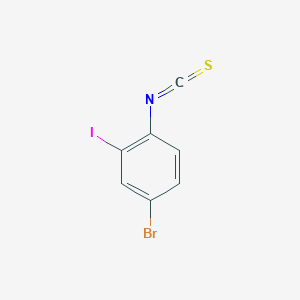
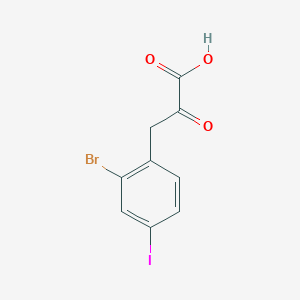

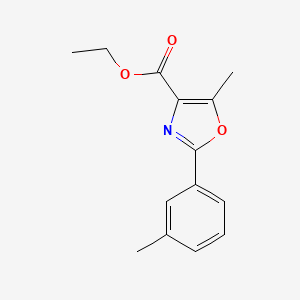
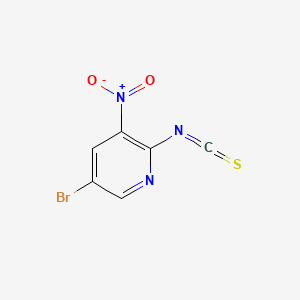
![2-(2-Phenylbenzo[d]oxazol-6-yl)ethanamine](/img/structure/B13679027.png)
![(R)-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate](/img/structure/B13679034.png)
![2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13679035.png)
